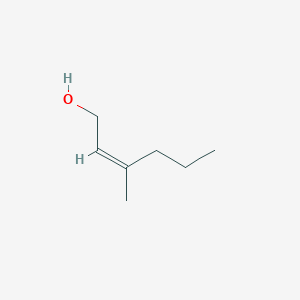
Copper(1+) (ethoxycarbonyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+) (ethoxycarbonyl)methanide is an organocopper compound that features a copper ion in the +1 oxidation state bonded to an ethoxycarbonyl group and a methanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(1+) (ethoxycarbonyl)methanide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with ethyl chloroformate and sodium methanide in an organic solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) ion .
Industrial Production Methods
These methods often involve the use of copper(I) salts and organic reagents under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Copper(1+) (ethoxycarbonyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The ethoxycarbonyl and methanide groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and Grignard reagents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of organocopper derivatives .
Scientific Research Applications
Copper(1+) (ethoxycarbonyl)methanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s potential as a catalyst in biochemical reactions is being explored.
Medicine: Research is ongoing into its use in drug development and delivery systems.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Copper(1+) (ethoxycarbonyl)methanide exerts its effects involves the copper(I) ion acting as a Lewis acid, facilitating various chemical transformations. The ethoxycarbonyl and methanide groups can participate in nucleophilic and electrophilic reactions, respectively. The copper ion can also interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Copper(I) acetylide: Similar in that it contains a copper(I) ion, but differs in its organic ligands.
Copper(I) cyanide: Another copper(I) compound with different reactivity and applications.
Copper(I) thiolate: Features a copper(I) ion bonded to sulfur-containing ligands.
Properties
CAS No. |
35756-99-1 |
|---|---|
Molecular Formula |
C4H7CuO2 |
Molecular Weight |
150.64 g/mol |
IUPAC Name |
copper(1+);1-ethoxyethenolate |
InChI |
InChI=1S/C4H8O2.Cu/c1-3-6-4(2)5;/h5H,2-3H2,1H3;/q;+1/p-1 |
InChI Key |
LLQLDQFMBIYMOQ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=C)[O-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Benzyloxy)carbonothioyl]glycine](/img/structure/B14677724.png)












